N~6~-benzyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-Benzyl-N⁴-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzyl group at the N⁶ position, a 2-methylphenyl substituent at N⁴, and a phenyl ring at the 1-position. This scaffold is structurally related to kinase inhibitors and anticancer agents, with modifications at the N⁴ and N⁶ positions influencing target selectivity and pharmacokinetic properties.
Properties
IUPAC Name |
6-N-benzyl-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6/c1-18-10-8-9-15-22(18)28-23-21-17-27-31(20-13-6-3-7-14-20)24(21)30-25(29-23)26-16-19-11-4-2-5-12-19/h2-15,17H,16H2,1H3,(H2,26,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKAUPBSLYBZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~6~-benzyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its role as a potential therapeutic agent against various diseases.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core with substitutions that enhance its biological activity. The specific arrangement of functional groups contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as anticancer agents. For instance, derivatives of this compound have been shown to inhibit casein kinase 1 (CK1), which is implicated in cancer pathogenesis. A notable derivative, N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine, exhibited potent CK1 inhibition with an IC₅₀ value of 78 nM . This suggests that this compound may also possess similar properties due to structural similarities.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key kinases involved in cell proliferation and survival. Molecular docking studies have indicated that compounds within this class can effectively bind to the ATP-binding sites of kinases, mimicking adenine and thereby disrupting their function .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 Cell Line : Compounds showed effective inhibition of tumor growth and induced apoptosis .
- IC₅₀ Values : Reported IC₅₀ values for related compounds ranged from 0.3 to 24 µM against different targets .
Case Studies
A recent study evaluated the efficacy of phenylpyrazolo[3,4-d]pyrimidines as dual inhibitors targeting EGFR and VGFR2. The most potent compound demonstrated IC₅₀ values of 0.3 µM for EGFR and 7.60 µM for VGFR2, indicating strong potential for therapeutic applications in cancer treatment .
Comparative Analysis
The following table summarizes the biological activities and IC₅₀ values of various pyrazolo[3,4-d]pyrimidine derivatives:
| Compound Name | Target | IC₅₀ (µM) | Biological Activity |
|---|---|---|---|
| N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine | CK1 | 0.078 | CK1 Inhibition |
| Compound 5i | EGFR/VGFR2 | 0.3 / 7.60 | Dual Inhibition |
| This compound | Various Cancer Lines | Varies | Anticancer Activity |
Comparison with Similar Compounds
N⁶-(4-Methylbenzyl)-N⁴-(2-Methylphenyl) Analogue ()
- Structure : Differs by a 4-methylbenzyl group at N⁶ instead of benzyl.
- Molecular Formula : C₂₆H₂₄N₆ (vs. C₂₆H₂₂N₆ for the target compound, assuming benzyl lacks methyl).
- Mass: Average mass = 420.520 Da; monoisotopic mass = 420.206245 Da.
N⁴-Ethyl-N⁶,1-Diphenyl Derivative (Compound 7a, )
- Structure : N⁴-ethyl and N⁶-phenyl substituents.
- Synthesis: 85% yield via crystallization from ethanol.
- Properties : Simpler alkyl group (ethyl) at N⁴ may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.
PRMT5 Inhibitor (PR5-LL-CM01, )
- Structure: N⁶-(2-dimethylaminoethyl) and N⁴-(3,4-dimethylphenyl).
- Molecular Weight : 401.51 Da (lighter than the target compound).
- Activity: Demonstrates selectivity for protein arginine methyltransferase 5 (PRMT5), highlighting the role of dimethylaminoethyl groups in enhancing target binding .
Antibacterial Pyrazolo[3,4-d]Pyrimidines ()
- Compound 11 : Features a methylsulfonyl group and 4-chlorophenyl substituent.
- Yield : 57%; m.p. = 225–227°C.
- Activity : Tested against Staphylococcus aureus and Escherichia coli, though specific MIC values are unreported.
- Compound 6 : Butoxy substituent at position 4.
- Yield : 30%; m.p. = 196–199°C.
- Solubility : Lower yield suggests synthetic challenges with bulky alkoxy groups.
Tyrosine Kinase 2 Inhibitors ()
- Compound 18 : Contains a trifluoroethoxy group.
- Mass : m/z 380.1 [M + H]⁺.
- Purity : >99% (HPLC), with HRMS confirming accuracy (Δ = 2.19 ppm).
- Compound 23: Features a methylsulfonylphenoxy group. Activity: ATP-competitive inhibition, highlighting the role of sulfonyl groups in enhancing binding affinity .
Physicochemical and Crystallographic Properties
Polymorphism in Pyrazolo[3,4-d]Pyrimidines ()
Solubility and LogP Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
